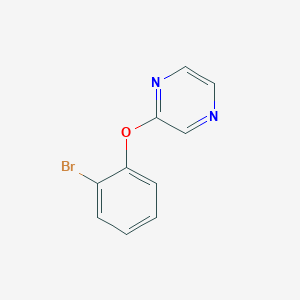

2-(2-Bromophenoxy)pyrazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromophenoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRATNUBKVEWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrazine and Phenoxy Moieties in Chemical Synthesis and Research

The pyrazine (B50134) and phenoxy moieties are foundational scaffolds in the design and synthesis of a vast array of organic compounds, particularly in the realms of medicinal chemistry and materials science.

The pyrazine ring , a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key component in numerous biologically active compounds. chemenu.com Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug discovery. chemenu.com Pyrazine derivatives are known to exhibit a wide range of pharmacological activities. concordia.ca A prominent example is Bortezomib, a pyrazine-containing proteasome inhibitor approved for the treatment of multiple myeloma. chemenu.com The synthesis of pyrazine and its derivatives can be achieved through various established methods, including the Staedel–Rugheimer and Gutknecht pyrazine syntheses, which are among the oldest and still relevant synthetic reactions. wikipedia.org

The phenoxy group , an oxygen atom connected to a phenyl ring, is another crucial functional group that imparts specific physicochemical properties to a molecule. It can influence factors such as solubility, lipophilicity, and metabolic stability. In the context of medicinal chemistry, the phenoxy moiety is often incorporated to optimize the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Overview of Brominated Heterocyclic Compounds in Advanced Chemical Transformations

Brominated heterocyclic compounds are versatile intermediates in organic synthesis, prized for their reactivity in a multitude of chemical transformations. The presence of a bromine atom on a heterocyclic core provides a reactive handle for the construction of more complex molecular architectures through various coupling reactions.

Bromination itself is a fundamental transformation in organic synthesis. wichita.edu While molecular bromine is a classic reagent, its hazardous nature has spurred the development of safer and more selective brominating agents. wichita.edubldpharm.com For electron-rich aromatic heterocycles, N-bromosuccinimide (NBS) is a commonly used reagent for bromination. mdpi.com

The carbon-bromine bond in these compounds is readily activated by transition metal catalysts, enabling a wide range of cross-coupling reactions. These include Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. For instance, derivatives of bromopyrazine have been successfully utilized in Stille coupling reactions to generate more complex bipyrazine structures. wichita.edu This reactivity makes brominated heterocycles, such as 2-(2-Bromophenoxy)pyrazine, valuable starting materials for the synthesis of diverse chemical libraries.

Position of 2 2 Bromophenoxy Pyrazine Within Synthetic Chemical Libraries and Databases

The compound 2-(2-Bromophenoxy)pyrazine is recognized and cataloged in several commercial chemical databases, underscoring its role as a readily available building block for synthetic chemists.

| Property | Value | Source |

| IUPAC Name | This compound | chemenu.com |

| CAS Number | 129242-46-2 | ontosight.ai |

| Molecular Formula | C₁₀H₇BrN₂O | ontosight.ai |

| Molecular Weight | 251.08 g/mol | ontosight.ai |

| MDL Number | MFCD09939178 | ontosight.ai |

While not as extensively studied as some other heterocyclic compounds, its availability from suppliers like BLD Pharm and Chemenu facilitates its use in both academic and industrial research settings. chemenu.comontosight.ai Its inclusion in these libraries suggests its potential utility in high-throughput screening and combinatorial chemistry efforts aimed at discovering new lead compounds in drug discovery and materials science.

Historical Context of Bromophenoxypyrazine Derivatives Research

Strategies for the Construction of the Pyrazine Core in Bromophenoxy Derivatives

The formation of the pyrazine ring is a foundational step in the synthesis of this compound. Generally, the pyrazine core is assembled prior to the introduction of the bromophenoxy group. Established methods for pyrazine synthesis often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation. slideshare.net For unsymmetrically substituted pyrazines, a common and effective strategy is the condensation of an α-amino ketone with another α-amino ketone, which upon oxidation yields the pyrazine ring. rsc.org

A frequently employed precursor for substituted pyrazines is 2-chloropyrazine (B57796). This key intermediate can be synthesized through various methods, including the direct chlorination of pyrazine. One patented method involves the vapor-phase reaction of preheated chlorine and pyrazine at temperatures ranging from 150 to 450 °C. google.com Another approach utilizes a chlorinating agent such as sulfuryl chloride in a polar solvent like N,N-dimethylformamide (DMF). google.com The availability of 2-chloropyrazine provides a convenient entry point for introducing the desired phenoxy substituent via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Alternative routes to substituted pyrazines include the dehydrogenative self-coupling of β-amino alcohols catalyzed by manganese pincer complexes, which selectively forms 2,5-disubstituted pyrazines. acs.orgnih.gov Syntheses starting from α-hydroxy ketones and various nitrogen sources have also been optimized to produce a diverse array of pyrazine derivatives. researchgate.netgoogle.com

Phenoxylation Reactions in Pyrazine Synthesis

The introduction of the 2-bromophenoxy group onto the pyrazine ring is a critical transformation. This is typically achieved by forming an ether linkage between a halopyrazine, such as 2-chloropyrazine, and 2-bromophenol (B46759). Several powerful synthetic methods are available for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Phenoxy Linkage Formation

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of aryl ethers from activated aryl halides. In the context of this compound synthesis, this would involve the reaction of 2-chloropyrazine with 2-bromophenol in the presence of a base. The pyrazine ring, being electron-deficient, is well-suited for SNAr reactions. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which then expels the chloride leaving group to form the desired ether.

The general conditions for such a reaction involve heating the reactants in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), with a base like potassium carbonate or sodium hydride to deprotonate the phenol.

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

| 2-Chloropyrazine | 2-Bromophenol | K₂CO₃, NaH | DMF, DMSO | Elevated Temperature |

This interactive table summarizes the typical reagents and conditions for the SNAr synthesis of 2-phenoxypyrazine (B6583224) derivatives.

Copper-Catalyzed and Palladium-Catalyzed Etherification Reactions

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction typically requires stoichiometric amounts of copper and high temperatures. wikipedia.orgorganic-chemistry.org However, modern modifications have been developed that use catalytic amounts of copper salts, often in the presence of a ligand, under milder conditions. mdpi.comnih.gov For the synthesis of this compound, this would involve reacting 2-chloropyrazine with 2-bromophenol in the presence of a copper catalyst and a base.

Buchwald-Hartwig Etherification: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for synthesizing diaryl ethers. organic-chemistry.orgyoutube.com This reaction generally offers milder conditions and broader substrate scope compared to the classical Ullmann condensation. organic-chemistry.org The synthesis of this compound via this method would entail the coupling of 2-chloropyrazine with 2-bromophenol using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgresearchgate.net

| Reaction | Catalyst | Ligand (for Pd) | Base | Solvent |

| Ullmann Condensation | CuI, CuO | (if applicable) | K₂CO₃, Cs₂CO₃ | DMF, Toluene |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines | NaOtBu, K₃PO₄ | Toluene, Dioxane |

This interactive table compares the key components of Copper- and Palladium-catalyzed etherification reactions for synthesizing 2-phenoxypyrazine derivatives.

Regioselective Bromination Techniques on Phenoxypyrazine Systems

The final step in the synthesis of this compound is the introduction of a bromine atom at the ortho position of the phenoxy ring. This can be achieved through two main strategies: direct bromination of 2-phenoxypyrazine or by using a pre-functionalized phenol.

Direct Bromination Methodologies

Direct electrophilic aromatic bromination of 2-phenoxypyrazine is a plausible route. The phenoxy group is an activating, ortho-, para-directing group for electrophilic substitution. Therefore, treatment of 2-phenoxypyrazine with a suitable brominating agent would be expected to yield a mixture of brominated products, including the desired this compound.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS). nih.govorganic-chemistry.org The regioselectivity of the bromination can often be influenced by the reaction conditions, such as the solvent and the presence of a catalyst. researchgate.netresearchgate.net For instance, the use of NBS in combination with an ionic liquid or under photochemical conditions has been shown to afford high regioselectivity in the bromination of activated aromatic compounds. researchgate.netresearchgate.net

| Substrate | Brominating Agent | Catalyst/Conditions | Potential Products |

| 2-Phenoxypyrazine | N-Bromosuccinimide | Ionic Liquid, UV light | This compound, 2-(4-Bromophenoxy)pyrazine |

This interactive table outlines the direct bromination approach to synthesize this compound.

Bromine Incorporation via Precursor Functionalization

A more direct and regioselective approach involves using a pre-brominated starting material. In this strategy, 2-bromophenol is used directly in the phenoxylation step as described in section 2.2. chemicalbook.comorgsyn.orgnih.gov This method ensures that the bromine atom is located at the desired ortho position of the phenoxy ring from the outset, thus avoiding issues with regioselectivity during a separate bromination step. The synthesis of 2-bromophenol itself can be achieved through the bromination of phenol, followed by separation of the ortho and para isomers. orgsyn.org

This precursor functionalization strategy is often preferred for its high regioselectivity and predictability, leading to a more efficient synthesis of the target compound, this compound.

Synthetic Strategies for this compound: A Detailed Examination

The synthesis of this compound, a specific aryloxy-substituted heteroaromatic compound, relies on established methodologies in organic chemistry for the formation of carbon-oxygen bonds between an aromatic ring and a heterocyclic system. The primary approaches involve the coupling of a reactive pyrazine derivative with 2-bromophenol. This article explores the synthetic pathways, optimization of reaction parameters, and modern techniques employed to synthesize this target molecule.

Computational and Theoretical Investigations of 2 2 Bromophenoxy Pyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them a popular choice for studying molecular systems.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For compounds related to 2-(2-Bromophenoxy)pyrazine, such as 5-(2-bromophenyl)- mdpi.comresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine and 2-(2-bromophenyl)quinoxaline, geometry optimization using the B3LYP/6-311+G(2df,p) level of theory reveals important structural parameters. mdpi.com

It is observed that the biphenylene (B1199973) π-linker in these types of structures typically adopts a twisted geometry. mdpi.com For instance, in related V-shaped chromophores, the central torsion angle between the two aromatic rings can range from 20 to 60 degrees. mdpi.com The heterocyclic moiety attached at the 2-position of the phenyl ring often exhibits a twist of around 45 degrees. mdpi.com This twisting is a result of steric hindrance between the adjacent ring systems. A similar twisted conformation would be expected for this compound due to the steric repulsion between the bromophenyl and pyrazine (B50134) rings.

The stability of such compounds is influenced by the electronic nature of the constituent rings and their relative orientation. The bond length alternation in the phenylene rings can be quantified by the Bird index (I₆) and the quinoid character (δr), which typically fall in the range of 91–96% and 2–5%, respectively, for related structures, indicating a significant degree of aromaticity. mdpi.com

Table 1: Calculated Geometrical Parameters for a Structurally Related Compound Data based on a closely related structure, 5-(2-bromophenyl)- mdpi.comresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine, as a proxy.

| Parameter | Value |

| Central Torsion Angle | ~45° |

| Bird Index (I₆) | 91–96% |

| Quinoid Character (δr) | 2–5% |

Source: mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

For pyrazine derivatives, the HOMO and LUMO are often localized on different parts of the molecule, leading to intramolecular charge transfer (ICT) characteristics upon excitation. nih.govresearchgate.net In analogous structures like 5-(2-bromophenyl)- mdpi.comresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine, the HOMO is typically located on the more electron-rich phenyl portion, while the LUMO is centered on the electron-deficient pyrazine-based heterocycle. mdpi.com This separation of frontier orbitals is a hallmark of donor-acceptor systems. mdpi.com

The energy gap for these related compounds provides an estimate for what might be expected for this compound. The oxadiazolopyrazine moiety is a strong electron acceptor, leading to relatively low HOMO-LUMO gaps in its derivatives. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Gap for a Structurally Related Compound Data based on 5-(2-bromophenyl)- mdpi.comresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine as a proxy.

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.0 |

| LUMO | -2.5 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 |

Note: These are estimated ranges based on similar compounds. Actual values for this compound would require specific calculations. Source: mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing bonding in terms of localized orbitals. researchgate.net It allows for the investigation of charge transfer interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. ias.ac.in

For a molecule like this compound, the MEP map would be expected to show a negative potential (red) around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons, making them sites for electrophilic interaction. The bromine atom would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings would show positive potential (blue), indicating them as sites for potential nucleophilic interaction. The region around the ether oxygen would also be electron-rich. Understanding the MEP is crucial for predicting non-covalent interactions and potential sites of metabolic transformation. chemrxiv.org

Prediction of Spectroscopic Parameters

Computational methods can also simulate various types of spectra, which can then be compared with experimental data to confirm the structure and understand the vibrational and electronic properties of a molecule.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can provide a powerful complement to experimental NMR data for structure elucidation. organicchemistrydata.orgyoutube.com DFT methods are commonly used to predict ¹H and ¹³C NMR spectra. For this compound, calculated chemical shifts would be compared to experimental values to confirm the assignment of each proton and carbon atom in the molecule.

Similarly, the calculation of vibrational frequencies using DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. georgetown.eduwpmucdn.com Each calculated vibrational mode can be visualized to understand the specific atomic motions involved (e.g., stretching, bending, or torsional vibrations). For pyrazine and its derivatives, characteristic vibrational modes for the aromatic rings and the C-O and C-Br bonds would be expected. A comparison of the calculated and experimental vibrational spectra helps to validate the computational model and provides a more detailed understanding of the molecule's vibrational properties. researchgate.netrsc.org

UV-Vis Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. For pyrazine and its derivatives, TD-DFT calculations can elucidate the nature of electronic transitions, such as n→π* and π→π* transitions, which are characteristic of aromatic nitrogen heterocycles. montana.edursc.org The calculated absorption wavelengths and oscillator strengths can be correlated with experimental UV-Vis spectra, providing a detailed understanding of the molecule's photophysical properties. researchgate.netresearchgate.net

The solvent environment can influence the UV-Vis absorption bands. montana.edu Theoretical investigations often model solvent effects to predict shifts in absorption maxima. For instance, polar solvents can stabilize the excited state differently than the ground state, leading to observable red or blue shifts in the spectrum. montana.edu TD-DFT studies on similar heterocyclic compounds have successfully correlated theoretical predictions with experimental data, validating the computational approach. rsc.orgresearchgate.net For pyrazine derivatives, the transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and TD-DFT can precisely characterize these orbitals and the nature of the electronic excitations. researchgate.net

| Parameter | Typical Predicted Value Range for Pyrazine Derivatives | Reference |

| λmax (n→π) | ~320-340 nm | montana.edu |

| λmax (π→π) | ~260-280 nm | montana.edu |

| Oscillator Strength (f) | Varies depending on the transition | researchgate.net |

Note: This table represents typical values for pyrazine derivatives and is for illustrative purposes, as specific data for this compound was not found.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are instrumental in mapping out the reaction pathways and identifying the transition states of chemical reactions involving this compound. While specific studies on this compound's reaction mechanisms were not identified, the general approach involves using quantum chemical methods to calculate the potential energy surface of a reaction. This allows for the determination of activation energies and the geometry of transition state structures. Such computational insights are invaluable for understanding reaction kinetics and for optimizing reaction conditions.

Investigation of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO properties of organic molecules, including pyrazine derivatives, can be investigated computationally. rsc.org The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. nih.gov

Computational studies on related pyrazine derivatives have shown that the arrangement of donor and acceptor groups on the pyrazine ring significantly influences the NLO response. rsc.org DFT calculations can predict the hyperpolarizability of different isomers and conformers. rsc.org The presence of a bromo substituent, as in this compound, has been shown in other chromophores to enhance the static first molecular hyperpolarizability (β₀) without significantly shifting the absorption band to longer wavelengths. nih.gov This suggests that this compound could have interesting NLO properties.

| NLO Property | Significance | Computational Finding for Related Systems | Reference |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response | The magnitude and anisotropy are strongly dependent on isomer structure. | rsc.org |

| Static First Hyperpolarizability (β₀) | Intrinsic NLO property independent of frequency | Bromo-substituents can increase β₀ by 1.24-5.75 times compared to chloro-substituents. | nih.gov |

| Macroscopic NLO Coefficient (d₃₃) | Relates to the NLO response of a bulk material | Polyimides with bromo-containing chromophores can exhibit significantly higher d₃₃ values. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Structural Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a compound like this compound, QSAR models could be developed to predict its activity against a particular biological target. This involves calculating various molecular descriptors that encode structural and physicochemical information. nih.gov

Although no specific QSAR studies on this compound were found, the methodology is widely applied to pyrimidine (B1678525) and pyrazine derivatives for drug design. nih.govnih.gov For instance, QSAR models have been used to predict the inhibitory activity of pyrimidine derivatives against vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov These models, often built using multiple linear regression (MLR) or artificial neural networks (ANN), can guide the structural modification of this compound to enhance its desired biological activity. nih.gov

In Silico Approaches for Molecular Interactions (e.g., Docking Studies for understanding binding modes)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This technique is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a protein. jetir.orgresearchgate.net

While specific docking studies for this compound were not detailed in the search results, numerous studies have employed this technique for other pyrazine derivatives. nih.govresearchgate.netjetir.org For example, pyrazine-linked 2-aminobenzamides have been docked into the active site of histone deacetylase (HDAC) enzymes to rationalize their inhibitory activity. nih.gov Similarly, pyrazine sulfonamide derivatives have been docked into the crystal structure of Mycobacterium tuberculosis L,D-transpeptidase-2 to explore their potential as antimicrobial agents. jetir.org These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

| Docking Study Component | Purpose | Example Application with Pyrazine Derivatives | Reference |

| Protein Target | The biological macromolecule of interest. | Histone Deacetylases (HDACs), M. tuberculosis L,D-transpeptidase-2 | nih.govjetir.org |

| Ligand | The small molecule being docked (e.g., a pyrazine derivative). | Pyrazine linked 2-aminobenzamides, Pyrazine sulfonamides | nih.govjetir.org |

| Binding Affinity | A score that estimates the strength of the interaction. | Used to compare different derivatives and prioritize them for synthesis. | jetir.org |

| Binding Mode | The predicted orientation and conformation of the ligand in the active site. | Reveals key amino acid interactions and helps in structure-activity relationship (SAR) analysis. | nih.govresearchgate.net |

Applications of 2 2 Bromophenoxy Pyrazine As a Chemical Synthon

Building Block for Functional Organic Materials

Intermediate in Hole Transport Materials for Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a revolutionary technology in photovoltaics, with their efficiency largely dependent on the performance of each layer within the cell structure. The hole transport layer (HTL) plays a critical role in extracting positive charges (holes) from the perovskite layer and transporting them to the electrode, a function essential for high power conversion efficiency and operational stability. rsc.org

The design of novel hole transport materials (HTMs) is a key area of research, with a focus on molecules that possess suitable energy levels, high hole mobility, and good film-forming properties. csic.es Pyrazine-based compounds have been identified as promising candidates for HTMs due to the electron-deficient nature of the pyrazine (B50134) ring, which can be beneficial for charge transfer properties. researchgate.netpku.edu.cn

While complex, multi-component pyrazine derivatives are often the final, active HTMs, their synthesis relies on versatile starting materials. 2-(2-Bromophenoxy)pyrazine serves as an excellent foundational intermediate for building these sophisticated HTMs. The presence of the bromine atom on the phenoxy ring provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the strategic attachment of donor moieties, like triphenylamine (B166846) or carbazole (B46965) units, which are commonly used to enhance the hole-transporting capabilities of the final molecule. researchgate.netmdpi.com

For instance, researchers have designed and synthesized X-shaped HTMs with a central pyrazine core and electron-donating branches. researchgate.netepa.gov The synthesis of such molecules often involves building blocks where a pyrazine unit is pre-functionalized. The this compound scaffold offers a direct route to introduce a phenoxy-linked segment, with the bromine atom acting as a handle for subsequent elaboration to construct the larger, high-performance HTMs required for efficient and stable perovskite solar cells. rsc.orgpku.edu.cn

Monomers for Polymer Synthesis

The development of novel polymers with tailored electronic and physical properties is crucial for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Conjugated polymers, characterized by an extended system of alternating single and double bonds, are of particular interest. The incorporation of specific heterocyclic units into the polymer backbone is a common strategy to fine-tune their properties.

This compound is a valuable monomer for the synthesis of such functional polymers. The key to its utility lies in the bromine atom, which makes it suitable for various polycondensation reactions. Through reactions like Stille or Suzuki cross-coupling, this monomer can be linked with other aromatic or heteroaromatic units to build a polymer chain.

The pyrazine ring itself imparts specific characteristics to the resulting polymer. As an electron-deficient unit, its inclusion in a polymer backbone can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is advantageous for creating n-type (electron-transporting) or ambipolar materials. The phenoxy linkage provides a degree of flexibility to the polymer chain compared to a directly linked biphenyl (B1667301) structure, which can influence solubility and film morphology. Researchers have successfully synthesized various polymers incorporating pyrazine units for electronic applications, demonstrating their potential in solution-processable devices.

Scaffold for Ligand Development in Catalysis and Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The properties and reactivity of the resulting metal complex are highly dependent on the structure of the ligand. Pyrazine and its derivatives are well-established ligands due to the presence of two nitrogen atoms that can donate their lone pair of electrons to a metal center.

Design of Metal Chelators and Organometallic Complexes

This compound serves as an excellent scaffold for designing new ligands for metal chelation and the formation of organometallic complexes. The pyrazine ring provides at least one, and potentially two, nitrogen coordination sites. This allows for the creation of complexes with various transition metals, such as ruthenium, copper, and nickel. nih.govnih.gov The design of these complexes is driven by their potential applications in catalysis, sensing, or materials science. For example, pyrazine-functionalized ruthenium(II) complexes have been investigated for their photobasic properties, where light absorption triggers a change in basicity. researchgate.net

The this compound structure can be systematically modified to create more sophisticated ligands. The bromine atom can be replaced through cross-coupling reactions to introduce additional coordinating groups, leading to the formation of polydentate ligands that can bind to a metal center through multiple atoms, often resulting in more stable complexes.

Exploration of Coordination Modes

The structural arrangement of this compound allows for several potential coordination modes. The most straightforward mode is monodentate coordination, where one of the pyrazine nitrogen atoms binds to the metal center. Depending on the steric and electronic environment, the second nitrogen atom could also coordinate to the same metal (chelation) or to a different metal center, leading to the formation of a bridging ligand that links multiple metal ions into a coordination polymer. ontosight.ai

Studies on related pyrazine amide and chloro-substituted pyrazine-amine complexes have revealed various coordination patterns, including monodentate N-coordination and μ2-N,N' bridging modes that form 1D and 2D coordination polymers. nih.govontosight.ai Furthermore, non-covalent interactions, such as halogen bonding involving the bromine atom, could also play a role in directing the self-assembly of the resulting complexes in the solid state, influencing the final supramolecular architecture.

Role in the Generation of Advanced Pharmaceutical Intermediates

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. Its presence is associated with a wide range of therapeutic activities, including anticancer, antiviral, and antibacterial properties. nih.govresearchgate.net

Design of Pyrazine-Based Scaffolds for Medicinal Chemistry Research

This compound is a valuable starting material for the synthesis of advanced pharmaceutical intermediates. It combines the desirable pyrazine core with a phenoxy group, a feature also present in many bioactive molecules. nih.gov The true value of this compound as a synthon lies in the reactive bromine atom, which provides a convenient attachment point for building molecular complexity.

Medicinal chemists can utilize this "bromo-handle" to perform various chemical transformations, generating a library of derivative compounds for biological screening. For example, through Suzuki coupling, a wide array of aryl or heteroaryl groups can be introduced. Buchwald-Hartwig amination allows for the installation of diverse amine-containing fragments.

This approach is highly efficient for structure-activity relationship (SAR) studies. By systematically modifying the structure originating from the this compound core and testing the biological activity of the resulting compounds, researchers can identify key structural features required for therapeutic efficacy. For example, novel 3-phenoxypyrazine-2-carboxamide derivatives have been designed and synthesized as potent agonists for the TGR5 receptor, a target for metabolic diseases like type 2 diabetes. nih.gov Similarly, other pyrazine derivatives have shown potential as Zika virus inhibitors and as inhibitors of the FGFR enzyme for cancer therapy. researchgate.net The this compound scaffold is also a potential precursor for synthesizing fused heterocyclic systems like benzofuro[2,3-b]pyrazines, which are known to possess antitumor properties. researchgate.net

Emerging Research Directions for Phenoxypyrazine Systems

Development of Novel Catalytic Systems for 2-(2-Bromophenoxy)pyrazine Transformations

The transformation of this compound is heavily reliant on catalytic processes, primarily targeting the carbon-bromine bond for cross-coupling reactions. Research is focused on developing more efficient, selective, and robust catalytic systems to diversify the molecular structures accessible from this starting material.

A significant area of development is in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a key strategy for forming new carbon-carbon bonds. Recent studies on related 2-halopyrazine systems have demonstrated the efficacy of novel palladium(II) ONO pincer complexes as catalysts. These complexes show excellent activity at low catalyst loadings and in more environmentally benign media, such as water-toluene or water-DMF mixtures. For instance, the coupling of 2-chloropyrazine (B57796) with various arylboronic acids has been successfully achieved using these advanced catalysts. Similar strategies are directly applicable to this compound, where catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are used to couple the bromophenyl moiety with arylboronic acids, creating complex V-shaped molecules with potential applications in materials science.

Beyond palladium, research into other transition metal catalysts, such as copper and cobalt, is emerging. Copper nanoparticles (Cu-NPs) have been shown to be effective for carbon-heteroatom bond formation under greener conditions, which could be relevant for both the synthesis of the phenoxy-ether linkage and subsequent transformations. Furthermore, cobalt complexes incorporating pyrazine (B50134) ligands have been investigated for their catalytic activity in fields like photocatalytic hydrogen generation, indicating the broader role of pyrazine systems in catalysis. Future work will likely involve creating catalysts that offer different reactivity profiles, enabling transformations that are currently challenging.

Table 1: Catalytic Systems for Transformations of Brominated Phenoxypyrazine Analogs

| Catalyst System | Reaction Type | Substrate Example | Key Advantages |

|---|---|---|---|

| Palladium(II) ONO Pincer Complexes | Suzuki-Miyaura Coupling | 2-Chloropyrazine | High activity, low catalyst loading, aqueous media. |

| Pd(PPh₃)₄ / K₃PO₃ | Suzuki Coupling | 5-(2-bromophenyl)-oxadiazolo[3,4-b]pyrazine | Synthesis of complex V-shaped push-pull systems. |

| Cobalt-based Molecular Catalysts | Proton Reduction (Photocatalysis) | Pyrazine-functionalized macrocycles | High activity and stability in aqueous solutions. |

Flow Chemistry and Continuous Processing Approaches for Synthesis

The shift towards safer, more efficient, and scalable chemical manufacturing has propelled interest in flow chemistry. For the synthesis of this compound and its derivatives, continuous processing offers significant advantages over traditional batch methods.

Flow chemistry enhances heat and mass transfer, allows for precise control over reaction parameters, and minimizes the volume of hazardous reagents at any given time. This is particularly beneficial when handling potentially unstable intermediates or conducting highly exothermic reactions. The synthesis of heterocyclic scaffolds like pyrazoles and pyrazolopyridines has been successfully demonstrated in continuous flow, showcasing benefits such as reduced reaction times (from hours to minutes) and improved yields and selectivity. For example, the in-situ generation and subsequent cycloaddition of diazoalkanes, which can be hazardous to handle in large quantities, is made significantly safer in a flow reactor.

These principles can be directly applied to the synthesis of this compound. The nucleophilic aromatic substitution reaction to form the ether linkage, or subsequent palladium-catalyzed coupling reactions, could be optimized in flow reactors. Furthermore, automated multi-step synthesis platforms, controlled by graphical interfaces, are being developed, which could enable the rapid generation of a library of this compound derivatives for screening and optimization.

Green Chemistry Principles in Bromophenoxypyrazine Research

The principles of green chemistry are increasingly integral to modern chemical research, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Research on this compound and related heterocycles is actively incorporating these principles.

Key areas of focus include:

Use of Greener Solvents: Water is being explored as a reaction medium for the synthesis of related heterocyclic compounds like pyrazolones, often in conjunction with catalysts that function in aqueous environments.

Development of Green Catalysts: There is a growing interest in using catalysts derived from natural and abundant sources. For instance, onion extract has been reported as an effective, biodegr

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Bromophenoxy)pyrazine, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution, where 2-chloropyrazine reacts with 2-bromophenol under basic conditions (e.g., NaOH in THF/water) . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity.

- Temperature : Prolonged heating (6+ hours) improves yield.

- Stoichiometry : A 1:1 molar ratio of reactants minimizes byproducts like doubly substituted isomers .

- Post-reaction purification via crystallization or chromatography is critical to isolate the target compound.

Q. How is the molecular conformation of this compound characterized, and what structural features influence its reactivity?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Dihedral angles : The bromophenoxy and pyrazine rings typically form angles ~70–85°, inducing steric hindrance and limiting π-conjugation .

- Intermolecular interactions : Weak π–π stacking (centroid distances ~3.8–4.0 Å) and halogen bonding (e.g., C–Br⋯N, ~3.2 Å) stabilize the crystal lattice .

- Key metrics : R factors (<0.05) and data-to-parameter ratios (>12:1) validate structural accuracy .

Q. What spectroscopic techniques are used to validate the purity and electronic properties of this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., bromophenoxy protons at δ ~6.8–7.5 ppm) .

- UV-Vis : Absorption bands in 250–300 nm range reflect π→π* transitions; redshifted peaks indicate extended conjugation in derivatives .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 255.0 for CHBrNO) .

Advanced Research Questions

Q. How do vibrational modes and electronic state couplings in this compound affect its photophysical behavior?

- Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) simulations reveal:

- S/S coupling : Strong vibronic coupling between excited states leads to ultrafast non-radiative decay (~100 fs) .

- Mode-specific dynamics : Out-of-plane bending modes (e.g., C–Br wagging at ~500 cm) dominate relaxation pathways .

- Experimental validation via time-resolved resonance Raman (TR) spectroscopy tracks charge localization in excited states .

Q. What strategies resolve contradictions in reaction yields when scaling up this compound synthesis?

- Methodological Answer : Contradictions arise from competing pathways (e.g., over-substitution or oxidative side reactions). Mitigation involves:

- Catalyst screening : Tungsten-based catalysts enhance selectivity in pyrazine ring formation .

- Byproduct analysis : GC-MS identifies impurities (e.g., dichloromethylpyrazine or bipyrazine derivatives), guiding solvent/stoichiometry adjustments .

- Isotope dilution : -labeled analogs improve quantification accuracy in complex mixtures .

Q. How do supramolecular interactions influence the material properties of this compound derivatives?

- Methodological Answer :

- Halogen bonding : Bromine participates in N⋯Br interactions (3.2–3.4 Å), directing 1D chain or layer formation .

- π–π stacking : Pyrazine-centric dimers (centroid distance ~3.8 Å) enhance thermal stability but reduce solubility .

- DFT modeling : Calculated interaction energies (~10–15 kJ/mol) align with SCXRD data to predict packing motifs .

Q. What mechanisms explain the high electron affinity of pyrazine derivatives like this compound in n-type semiconductors?

- Methodological Answer : Cyclic voltammetry and DFT studies show:

- LUMO levels : Pyrazine’s electron-deficient ring lowers LUMO to −3.2 to −3.8 eV, facilitating electron injection .

- Substituent effects : Bromine’s inductive (-I) effect further stabilizes LUMO, while phenoxy groups modulate solubility .

- Aggregation : Extended π-systems (e.g., acene-type ribbons) exhibit bathochromic shifts but require bulky substituents (e.g., t-butyl) to suppress aggregation .

Data Contradiction Analysis

Q. Why do computational and experimental studies report conflicting dihedral angles for this compound?

- Resolution : Gas-phase DFT models often predict planar geometries, whereas SCXRD data reflect crystal-packing forces (e.g., steric hindrance from bromine) that twist rings by ~70–85° . Solvent-free syntheses or low-temperature crystallography reduce discrepancies .

Q. How to reconcile divergent energy-transfer efficiencies in collisional quenching studies involving vibrationally excited this compound?

- Resolution : Disparate results arise from:

- Probe methods : TR spectroscopy detects localized charge transfer, while diode laser spectroscopy measures bulk rotational energy transfer (ΔE up to 7090 cm) .

- Temperature dependence : Higher temps (e.g., 364 K) increase V→R/T transfer rates but mask mode-specific effects .

Tables

Table 1 : Key Structural Parameters from SCXRD Studies

| Compound | Dihedral Angle (°) | π–π Distance (Å) | R Factor | Ref. |

|---|---|---|---|---|

| This compound | 72.8–86.9 | 3.85–3.90 | 0.039–0.054 |

Table 2 : Electronic Properties of Pyrazine Derivatives

| Derivative | LUMO (eV) | λ (nm) | Application | Ref. |

|---|---|---|---|---|

| This compound | −3.78 | 285 | n-Type semiconductor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.